molecular formula C6H5ClF3NO2S2 B2868947 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide CAS No. 2329313-41-7

5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

Cat. No.: B2868947
CAS No.: 2329313-41-7
M. Wt: 279.68
InChI Key: QXJQUGSVSPEAOH-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a chloro group, a trifluoroethyl group, and a sulfonamide group

Properties

IUPAC Name

5-chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3NO2S2/c7-4-1-2-5(14-4)15(12,13)11-3-6(8,9)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJQUGSVSPEAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, which is chlorinated to introduce the chloro group at the 5-position.

    Sulfonation: The chlorinated thiophene undergoes sulfonation to form the thiophene-2-sulfonyl chloride.

    Amidation: The sulfonyl chloride is then reacted with 2,2,2-trifluoroethylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chlorination and sulfonation reactors, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
  • 5-Chloro-N-(2,2,2-trifluoroethyl)benzene-2-sulfonamide
  • 5-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide stands out due to the presence of the trifluoroethyl group, which imparts unique electronic properties and enhances metabolic stability. The combination of the chloro and sulfonamide groups also provides a distinctive reactivity profile, making it a valuable compound for various applications.

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